
N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Insecticide Applications Compounds with sulfone groups and fluorine substitutions, similar in structural motifs to the specified compound, have been developed as novel classes of insecticides. For instance, flubendiamide demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests, and is characterized by its unique chemical structure that includes novel substituents such as a heptafluoroisopropyl group. This compound's mode of action is distinct from those of commercial insecticides, offering a new approach to pest management within agricultural practices (Tohnishi et al., 2005).
Catalysis and Chemical Synthesis Fluorinated sulfones and sulfonamides, sharing functional groups with the compound , are used in catalysis and the synthesis of various organic compounds. For example, N-fluorobis(phenyl)sulfonimide has been utilized as both an oxidant and a fluorine source in the enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process addresses significant challenges in achieving selective fluorination, highlighting the role of such compounds in advancing synthetic methodologies (Li et al., 2014).
Medical Research and Drug Development In the medical field, sulfone derivatives have been explored for their therapeutic potential. For instance, compounds structurally related to the specified molecule have shown promise in inhibiting Na+/Ca2+ exchange, suggesting potential applications in neuroprotection and the treatment of neurological disorders. A particular study on YM-244769 highlights its selective inhibition of NCX3, indicating its utility in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Antibacterial Applications Sulfone derivatives containing oxadiazole moieties, similar to the target compound, have exhibited antibacterial activities against specific pathogens. For example, research into sulfone derivatives for combating rice bacterial leaf blight demonstrates their effectiveness in reducing disease severity, offering an alternative to commercial antibacterial agents. Such compounds not only inhibit the pathogen directly but also enhance plant resistance mechanisms (Shi et al., 2015).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-15-7-9-16(10-8-15)31(28,29)19(18-6-3-11-30-18)13-25-21(27)20(26)24-12-14-4-1-2-5-17(14)23/h1-11,19H,12-13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCFDZSWMLEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
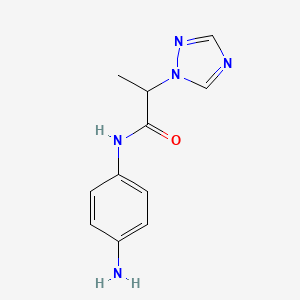
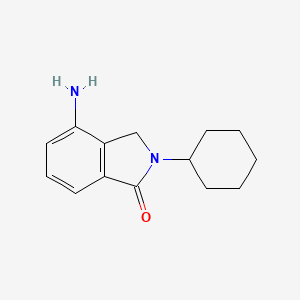

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)


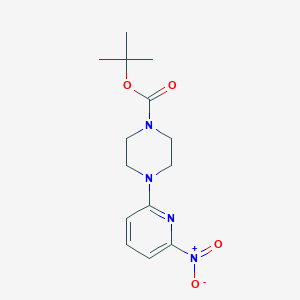

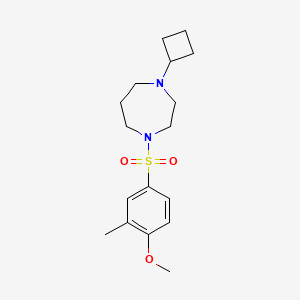
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
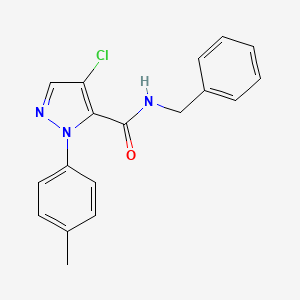
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
